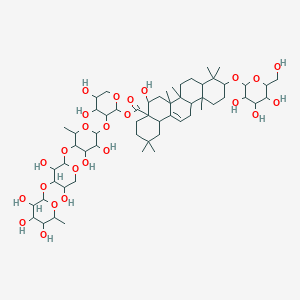

Chrysanthellin A

描述

属性

IUPAC Name |

[3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O25/c1-23-34(63)37(66)40(69)48(76-23)81-45-28(61)22-74-47(43(45)72)80-44-24(2)77-49(42(71)39(44)68)82-46-35(64)27(60)21-75-51(46)83-52(73)58-17-16-53(3,4)18-26(58)25-10-11-31-55(7)14-13-33(79-50-41(70)38(67)36(65)29(20-59)78-50)54(5,6)30(55)12-15-56(31,8)57(25,9)19-32(58)62/h10,23-24,26-51,59-72H,11-22H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEZGTWSSFFKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801098866 | |

| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-D-xylopyranosyl (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73039-13-1 | |

| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-D-xylopyranosyl (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73039-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysantellin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073039131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-D-xylopyranosyl (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olean-12-en-28-oic acid, 3-(β-d-glucopyranosyloxy)-16-hydroxy-, O-6-deoxy-α-l-mannopyranosyl-(1→3)-O-β-d-xylopyranosyl-(1→4)-O-6-deoxy-α-l-mannopyranosyl-(1→2)-α-d-xylopyranosyl ester, (3β,16α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chrysanthellin A: A Novel Flavonoid Compound - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysanthellin A, a key bioactive compound isolated from Chrysanthellum americanum, has garnered significant attention within the scientific community. Initially identified for its role in the plant's traditional medicinal applications, particularly for its hepatoprotective and lipid-lowering properties, recent research has begun to elucidate its complex pharmacological profile. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, known biological activities, and mechanisms of action. Special emphasis is placed on presenting quantitative data in a structured format and outlining the experimental protocols used in its investigation. Furthermore, this guide includes detailed diagrams of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its potential as a therapeutic agent.

Chemical and Physical Properties

This compound is classified as a triterpenoid saponin. Saponins are a class of chemical compounds found in particular abundance in various plant species. The structural complexity of this compound underpins its diverse biological activities.

| Property | Value | Source |

| CAS Number | 73039-13-1 | [1] |

| Molecular Formula | C58H94O25 | [1][2] |

| Molecular Weight | 1191.35 g/mol | [1] |

| Melting Point | 209-225°C | [1] |

| LogP (estimated) | 4.330 | [1] |

| EINECS Number | 277-245-7 | [1] |

Biological Activity and Mechanism of Action

This compound has been identified as a haemolytic saponin and an inhibitor of the organic anion-transporting polypeptides OATP1B1 and OATP1B3.[1] These transporters are crucial for the uptake of a wide range of endogenous compounds and xenobiotics into the liver. Inhibition of these transporters can have significant implications for drug metabolism and disposition.

The pharmacological activities of Chrysanthellum americanum, the primary source of this compound, are largely attributed to its saponin and flavonoid content.[2] The plant has a history of use in traditional medicine for treating conditions such as hepatitis, jaundice, and dysentery, suggesting the potential for this compound to possess anti-inflammatory and hepatoprotective effects.[2]

OATP1B1/3 Inhibition

The inhibition of OATP1B1 and OATP1B3 by this compound is a key aspect of its bioactivity. This mechanism suggests a potential for drug-drug interactions, where this compound could alter the pharmacokinetics of co-administered drugs that are substrates of these transporters.

Experimental Protocols

In Vitro OATP Inhibition Assay

Objective: To determine the inhibitory potential of this compound on OATP1B1 and OATP1B3 transporters.

Methodology:

-

Cell Culture: Stably transfected HEK293 cells overexpressing human OATP1B1 or OATP1B3 are cultured under standard conditions.

-

Assay Buffer: Prepare a Krebs-Henseleit buffer (pH 7.4) with or without the test compound (this compound) at various concentrations.

-

Substrate Incubation: A fluorescent or radiolabeled probe substrate for OATP1B1/3 (e.g., estrone-3-sulfate) is added to the cells in the presence or absence of this compound.

-

Incubation: Cells are incubated for a defined period (e.g., 5 minutes) at 37°C.

-

Termination of Uptake: The uptake process is stopped by washing the cells with ice-cold buffer.

-

Cell Lysis and Quantification: Cells are lysed, and the intracellular concentration of the probe substrate is quantified using a fluorescence plate reader or a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of this compound that causes 50% inhibition of substrate uptake) is calculated by fitting the data to a four-parameter logistic equation.

Future Directions

The current understanding of this compound is still in its nascent stages. Further research is warranted in several areas:

-

Elucidation of Flavonoid-like Properties: While classified as a saponin, the traditional uses associated with Chrysanthellum americanum suggest activities often attributed to flavonoids, such as antioxidant and anti-inflammatory effects. Investigations into these properties are needed.

-

In Vivo Pharmacokinetic and Pharmacodynamic Studies: To assess its therapeutic potential, comprehensive in vivo studies are required to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in relevant disease models.

-

Mechanism of Action in Hepatoprotection: The molecular mechanisms underlying the observed hepatoprotective effects need to be investigated in detail. This could involve studying its impact on inflammatory signaling pathways, oxidative stress, and apoptosis in liver cells.

Conclusion

This compound presents itself as a promising natural compound with distinct biological activities, primarily as an inhibitor of OATP1B1/3 transporters. This property, while posing a risk for drug interactions, also opens avenues for its therapeutic application, potentially in modulating the disposition of other drugs or in conditions where OATP activity is dysregulated. The traditional use of its source plant for liver-related ailments further underscores the need for continued research into its hepatoprotective potential. The methodologies and data presented in this guide aim to provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound.

References

Chrysanthellin A: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysanthellin A, a prominent triterpenoid saponin derived from plants of the Chrysanthellum genus, notably Chrysanthellum americanum, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the current state of research into the therapeutic potential of this compound, with a focus on its antioxidant, anti-inflammatory, and hepatoprotective effects. While much of the existing research has been conducted on extracts of Chrysanthellum americanum, where this compound is a major bioactive constituent, this document consolidates the available data to build a comprehensive profile of this promising natural compound. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies, quantitative data, and insights into its molecular mechanisms of action.

Introduction

Chrysanthellum americanum has a long history of use in traditional medicine, particularly in Africa and Latin America, for treating a variety of ailments including liver disorders, inflammation, and digestive issues.[1] The therapeutic properties of this plant are largely attributed to its rich composition of flavonoids and saponins, with this compound and B being the most notable saponins.[2][3][4] this compound, a complex triterpenoid saponin, is believed to be a key contributor to the plant's pharmacological profile. This review synthesizes the available scientific evidence on the therapeutic potential of this compound, providing a foundation for future research and development.

Therapeutic Potential and Mechanisms of Action

The therapeutic potential of this compound is multifaceted, with primary activities demonstrated in the areas of antioxidant, anti-inflammatory, and hepatoprotective effects. Emerging evidence also suggests a role in the management of metabolic syndrome.

Antioxidant Activity

This compound, as a component of Chrysanthellum americanum extracts, exhibits significant antioxidant properties. The primary mechanism of this activity is believed to be through the scavenging of free radicals, which are implicated in the pathogenesis of numerous diseases.

While specific IC50 values for purified this compound are not widely available in the reviewed literature, studies on saponin-rich extracts from various plants provide a relevant benchmark for its potential antioxidant capacity.

| Assay | Sample | IC50 Value | Reference |

| DPPH Radical Scavenging | 70% Ethanol Extract of Sida rhombifolia L. (Saponin-rich) | 208.63 ± 7.73 µg/mL | [5] |

| DPPH Radical Scavenging | Ethanolic Extract of Chrysanthemum indicum | Not specified as IC50, but showed dose-dependent inhibition | [6] |

| DPPH Radical Scavenging | n-Hexane Extract of Piper retrofractum | 57.66 ppm | [7] |

| ABTS Radical Scavenging | Methanolic Extract of Chrysanthemum indicum | Not specified as IC50, but showed activity | [6] |

This protocol provides a general method for assessing the antioxidant activity of a saponin-containing extract using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1][8][9][10]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

Test sample (e.g., purified this compound or a saponin-rich extract)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

-

Preparation of Test Samples: Prepare a stock solution of the test sample in methanol and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of each sample dilution and an equal volume of the DPPH working solution. A blank containing only methanol and a control containing methanol and the DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[7][11][12][13]

Figure 1: Experimental workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity

Extracts of Chrysanthellum americanum have demonstrated notable in vitro anti-inflammatory activity.[2][14] This effect is likely mediated by the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Direct quantitative data for the anti-inflammatory activity of purified this compound is limited. However, studies on Chrysanthellum americanum extracts provide valuable insights.

| Assay | Sample | Concentration | Inhibition Rate | Reference |

| Protein Denaturation Inhibition | C. americanum Infusion Extract | 1 mg/mL | 73.33% | [2][14] |

| Protein Denaturation Inhibition | C. americanum Decoction Extract | 1 mg/mL | 79.42% | [2][14] |

| PGE2 Production Inhibition | Chrysin | 25.5 µM (IC50) | 50% | [15] |

This protocol outlines a general method for evaluating the anti-inflammatory potential of a test compound by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][16][17][18][19]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound)

-

Griess Reagent for NO determination

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

-

MTT assay kit for cell viability

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay: Before the anti-inflammatory assay, determine the non-toxic concentration range of the test compound using an MTT assay.

-

Cell Treatment: Seed RAW 264.7 cells in 24-well plates. Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. A control group without LPS stimulation and a group with LPS stimulation alone should be included.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. The absorbance is measured at 540 nm.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the test compound.

Figure 2: Workflow for in vitro anti-inflammatory assessment.

The anti-inflammatory effects of flavonoids and saponins are often mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct evidence for this compound is still emerging, related compounds and extracts have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.[20]

-

NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Chrysin, a flavonoid also found in Chrysanthemum species, has been shown to suppress vascular endothelial inflammation by inhibiting the NF-κB signaling pathway.[20] This inhibition likely involves preventing the phosphorylation and subsequent degradation of IκBα, which would otherwise allow the translocation of NF-κB into the nucleus to initiate the transcription of inflammatory mediators.

-

MAPK Pathway: The MAPK signaling cascade plays a critical role in transducing extracellular signals into cellular responses, including inflammation. Chrysin has been observed to downregulate the Nrf2 pathway through the inhibition of ERK signaling, a component of the MAPK pathway.[21]

Figure 3: Postulated inhibition of the NF-κB signaling pathway by this compound.

Hepatoprotective Activity

Extracts from Chrysanthellum americanum and related Chrysanthemum species have demonstrated significant hepatoprotective effects in various in vivo models of liver injury, most notably the carbon tetrachloride (CCl4)-induced hepatotoxicity model.[3][14][22] The protective mechanism is thought to involve the antioxidant and anti-inflammatory properties of the constituent compounds, including this compound.

Studies have shown that treatment with Chrysanthemum extracts can significantly reduce the levels of serum liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are elevated during liver damage.

| Model | Treatment | Dose | % Reduction in ALT | % Reduction in GPT (ALT) | Reference |

| CCl4-induced hepatotoxicity in rats | Hot water extract of Chrysanthemum indicum L. flower (HCIF) | 50 mg/kg BW | 49.5% | 55.5% | [3] |

| CCl4-induced hepatotoxicity in mice | Chrysin | 50 mg/kg | Significant decrease (P<0.001) | Significant decrease (P<0.001) | [17][23] |

| Alcohol-induced liver injury in rats | Chrysanthemum extract (BZE) | - | Significant reduction | Significant reduction | [14] |

This protocol describes a general procedure for inducing acute liver injury in rats using CCl4 and for evaluating the hepatoprotective effect of a test substance.[10][11][18][24][25][26][27][28][29][30]

Materials:

-

Wistar rats

-

Carbon tetrachloride (CCl4)

-

Olive oil (or other suitable vehicle)

-

Test substance (e.g., this compound or Chrysanthellum extract)

-

Silymarin (positive control)

-

Kits for measuring serum ALT and AST

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into several groups: a normal control group, a CCl4 control group, a positive control group (CCl4 + Silymarin), and one or more test groups (CCl4 + test substance at different doses).

-

Treatment: Administer the test substance or Silymarin orally to the respective groups for a specified period (e.g., 7-14 days). The normal and CCl4 control groups receive the vehicle.

-

Induction of Hepatotoxicity: On the last day of treatment, induce liver injury by administering a single intraperitoneal injection of CCl4 (e.g., 1-2 mL/kg body weight) diluted in olive oil. The normal control group receives only the vehicle.

-

Sample Collection: After 24-48 hours of CCl4 administration, collect blood samples via cardiac puncture or retro-orbital plexus. Euthanize the animals and collect the liver for histopathological examination.

-

Biochemical Analysis: Separate the serum from the blood samples and measure the levels of ALT and AST using commercially available kits.

-

Histopathology: Fix the liver tissues in 10% formalin, process them for paraffin embedding, section, and stain with hematoxylin and eosin (H&E) for microscopic examination of liver damage.

-

Data Analysis: Compare the serum enzyme levels and histopathological changes in the treated groups with those of the CCl4 control group to evaluate the hepatoprotective effect.

Figure 4: Experimental workflow for the CCl4-induced hepatotoxicity model.

The hepatoprotective effects of this compound and related compounds are likely linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.

-

Nrf2 Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Chrysin has been shown to induce the nuclear translocation of Nrf2.[31][32][33] This activation of the Nrf2 pathway enhances the cellular defense against oxidative damage, which is a key mechanism of CCl4-induced liver injury.

Figure 5: Postulated activation of the Nrf2 signaling pathway by this compound.

Potential in Metabolic Syndrome

Emerging research suggests that compounds related to this compound, such as chrysin, may have beneficial effects on metabolic syndrome by improving glucose and lipid metabolism.[4][34][35][36][37] Chrysin has been shown to regulate the AMPK/PI3K/AKT signaling pathway in insulin-resistant cells.[34][35] While direct studies on this compound are needed, this presents a promising avenue for future investigation.

Isolation and Purification

A standardized and reproducible method for the isolation and purification of this compound is crucial for advancing research into its specific biological activities. While detailed proprietary methods may exist, a general approach based on chromatographic techniques is outlined below.

This protocol provides a general framework for the extraction and fractionation of saponins from plant material, which can be adapted for the isolation of this compound from Chrysanthellum americanum.[35][38]

Materials:

-

Dried and powdered Chrysanthellum americanum plant material

-

Methanol or Ethanol

-

n-Butanol

-

Water

-

Chromatography column (e.g., silica gel, Sephadex)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Macerate or reflux the powdered plant material with methanol or a hydroalcoholic solution to obtain a crude extract.

-

Solvent Partitioning: Concentrate the crude extract and partition it between n-butanol and water. Saponins will preferentially partition into the n-butanol layer.

-

Column Chromatography: Subject the n-butanol fraction to column chromatography on silica gel or Sephadex, eluting with a gradient of solvents (e.g., chloroform-methanol-water) to separate the saponins from other compounds.

-

Preparative HPLC: Further purify the saponin-rich fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase to isolate individual saponins, including this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a promising natural compound with significant therapeutic potential, particularly in the areas of antioxidant, anti-inflammatory, and hepatoprotective activities. However, a significant portion of the current research has been conducted on crude extracts of Chrysanthellum americanum or on the related compound chrysin.

To fully realize the therapeutic potential of this compound, future research should focus on:

-

Isolation and Characterization: Development of standardized and scalable methods for the isolation and purification of this compound.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms of action of purified this compound on key signaling pathways such as NF-κB, MAPKs, and Nrf2.

-

Quantitative Pharmacological Studies: Determination of the specific IC50 and EC50 values of this compound in a range of in vitro and in vivo models to accurately assess its potency.

-

Preclinical and Clinical Studies: Conducting well-designed preclinical and eventually clinical trials to evaluate the safety and efficacy of this compound for specific therapeutic indications.

References

- 1. Exploring the antimicrobial, anti-inflammatory, antioxidant, and immunomodulatory properties of Chrysanthemum morifolium and Chrysanthemum indicum: a narrow review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant Capacity and Behavioral Relevance of a Polyphenolic Extract of Chrysanthellum americanum in a Rat Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. extrasynthese.com [extrasynthese.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jkbns.org [jkbns.org]

- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Geraniol prevents CCl4-induced hepatotoxicity via suppression of hepatic oxidative stress, pro-inflammation and apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]

- 13. researchgate.net [researchgate.net]

- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 17. mdpi.com [mdpi.com]

- 18. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Hepatoprotective effect of chrysin on prooxidant-antioxidant status during ethanol-induced toxicity in female albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Hepatoprotective activity of chrysin is mediated through TNF-α in chemically-induced acute liver damage: An in vivo study and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. repository.uhamka.ac.id [repository.uhamka.ac.id]

- 25. Hepatoprotective effects of licochalcone B on carbon tetrachloride-induced liver toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. vivo hepatoprotective activity: Topics by Science.gov [science.gov]

- 29. researchgate.net [researchgate.net]

- 30. Dynamics of Acute Liver Injury in Experimental Models of Hepatotoxicity in the Context of Their Implementation in Preclinical Studies on Stem Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Curcumin induces Nrf2 nuclear translocation and prevents glomerular hypertension, hyperfiltration, oxidant stress, and the decrease in antioxidant enzymes in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Tocotrienols Activate Nrf2 Nuclear Translocation and Increase the Antioxidant- Related Hepatoprotective Mechanism in Mice Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. scribd.com [scribd.com]

- 35. researchgate.net [researchgate.net]

- 36. scispace.com [scispace.com]

- 37. Interaction between Glucose and Lipid Metabolism: More than Diabetic Dyslipidemia [e-dmj.org]

- 38. mediatum.ub.tum.de [mediatum.ub.tum.de]

An In-depth Technical Guide on the Anti-inflammatory Effects of Chrysanthellin A

Disclaimer: Scientific literature with specific quantitative data and detailed mechanistic studies on the anti-inflammatory effects of isolated Chrysanthellin A is limited. The majority of available research focuses on the effects of whole extracts of Chrysanthellum americanum, a plant in which this compound is a known constituent. This guide summarizes the available data on Chrysanthellum americanum extracts and provides context on common inflammatory signaling pathways that are often targets of natural compounds.

Introduction

This compound is a saponin found in the plant Chrysanthellum americanum (L.) Vatke, which is used in traditional medicine in Africa and Latin America for various inflammation-related conditions.[1] The anti-inflammatory properties of Chrysanthellum americanum extracts are often attributed to their content of both saponins (including this compound and B) and flavonoids.[2] However, research focusing specifically on the isolated this compound compound is scarce. This document aims to collate the existing scientific information regarding the anti-inflammatory potential of Chrysanthellum americanum extracts and to frame this within the broader context of inflammatory signaling pathways relevant to drug discovery.

In Vitro Anti-inflammatory Activity of Chrysanthellum americanum

Research has demonstrated the anti-inflammatory potential of Chrysanthellum americanum extracts using in vitro models. One of the common methods is the inhibition of protein denaturation, as inflammation can induce the denaturation of proteins.

Data Presentation

The following table summarizes the quantitative data on the in vitro anti-inflammatory activity of Chrysanthellum americanum extracts.

| Extract Type | Concentration | Assay | % Inhibition | Positive Control | % Inhibition (Control) |

| Decoction | 1 mg/mL | Protein Denaturation | 79.42% | Diclofenac | 93.33%[2] |

| Infusion | 1 mg/mL | Protein Denaturation | 73.33% | Diclofenac | 93.33%[2] |

Experimental Protocols

Inhibition of Protein Denaturation Assay [3]

This in vitro assay assesses the ability of a substance to inhibit the denaturation of protein, a common process in inflammation.

-

Objective: To evaluate the anti-inflammatory activity of Chrysanthellum americanum extracts by measuring the inhibition of heat-induced protein denaturation.

-

Materials:

-

Bovine Serum Albumin (BSA) solution (1 mL)

-

Phosphate Buffered Saline (PBS, pH 6.4) (3 mL)

-

Chrysanthellum americanum extracts at various concentrations (1 mL)

-

Diclofenac sodium (positive control)

-

Distilled water (blank)

-

Spectrophotometer

-

-

Methodology:

-

The reaction mixture is prepared by combining 1 mL of Bovine Serum Albumin solution, 3 mL of PBS, and 1 mL of the plant extract.

-

The mixture is incubated at 37°C for 15 minutes.

-

Following incubation, the mixture is heated to 70°C for 5 minutes to induce protein denaturation.

-

After cooling, the absorbance of the solution is measured at 660 nm using a spectrophotometer.

-

Diclofenac sodium is used as a standard reference drug (positive control).

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 x [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ]

-

Mechanism of Action: Key Signaling Pathways in Inflammation

While the specific molecular targets of this compound are not yet elucidated, the anti-inflammatory activity of many natural compounds is mediated through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). The information available on a different compound, Chrysin, shows inhibition of these pathways.[4][5][6][7][8][9][10] Below are generalized diagrams of these pathways to provide a conceptual framework for potential mechanisms of action for anti-inflammatory research.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Caption: Generalized NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The MAPK cascade, including ERK, JNK, and p38 pathways, plays a crucial role in cellular responses to a variety of external stimuli, leading to the production of inflammatory mediators.

Caption: Simplified overview of the MAPK signaling cascade.

Conclusion and Future Directions

The available evidence suggests that extracts from Chrysanthellum americanum possess anti-inflammatory properties, likely due to a combination of its constituents, including flavonoids and saponins like this compound. However, there is a clear knowledge gap in the scientific literature concerning the specific anti-inflammatory activity and mechanism of action of isolated this compound.

For researchers and drug development professionals, this presents an opportunity. Future studies should focus on:

-

Isolating and purifying this compound to high concentrations.

-

Conducting comprehensive in vitro studies to determine its efficacy (e.g., IC50 values) in inhibiting key inflammatory mediators such as NO, PGE2, TNF-α, IL-1β, and IL-6 in relevant cell models (e.g., LPS-stimulated macrophages).

-

Performing in vivo studies using established models of inflammation, such as carrageenan-induced paw edema, to validate its anti-inflammatory effects.

-

Elucidating the specific molecular mechanisms by investigating its effects on key signaling pathways like NF-κB and MAPK.

Such research would be invaluable in determining if this compound can be developed as a novel and targeted anti-inflammatory therapeutic agent.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. researchgate.net [researchgate.net]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chrysin Inhibits Proinflammatory Factor-Induced EMT Phenotype and Cancer Stem Cell-Like Features in HeLa Cells by Blocking the NF-κB/Twist Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chrysin Inhibits NF-κB-Dependent CCL5 Transcription by Targeting IκB Kinase in the Atopic Dermatitis-Like Inflammatory Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chrysanthemum indicum Linné extract inhibits the inflammatory response by suppressing NF-kappaB and MAPKs activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Chrysanthellin A in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Chrysanthellin A, a notable saponoside isolated from Chrysanthellum americanum.[1] Given the limited availability of direct quantitative solubility data for this compound in peer-reviewed literature, this document synthesizes information on the general solubility of saponins and related triterpenoids, alongside available physicochemical properties of this compound, to provide a predictive solubility profile. Furthermore, detailed experimental protocols for determining compound solubility are provided to empower researchers in generating precise measurements.

Physicochemical Properties and Predicted Solubility

This compound is a triterpenoid saponin, a class of compounds known for their amphiphilic nature due to a lipophilic aglycone backbone and hydrophilic sugar moieties.[2] This structure dictates their solubility, making them generally soluble in polar solvents. Triterpenoids, when not attached to sugar glycosides, are typically lipophilic and thus soluble in fats and ethanol, but insoluble in water.[2] However, as saponins with sugar attachments, they become more water-soluble.[2]

A key indicator of a compound's solubility is its partition coefficient (LogP). A supplier of this compound has reported a LogP of -1.90690 , suggesting a high affinity for hydrophilic environments and indicating good water solubility.[3]

Based on the general behavior of saponins and the provided LogP value, the expected solubility of this compound in common laboratory solvents is summarized below. It is important to note that these are qualitative predictions and experimental verification is highly recommended.

| Solvent | Chemical Class | Predicted Solubility | Rationale |

| Water | Polar Protic | High | The presence of multiple sugar moieties and a negative LogP value indicate strong hydrophilic character.[3][4] Saponins are generally soluble in water, often forming colloidal solutions.[4] |

| Methanol | Polar Protic | High | Saponins are typically soluble in alcohols.[5] Methanol's high polarity makes it a good solvent for polar compounds like this compound. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a polar protic solvent in which saponins generally exhibit good solubility.[5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Acetone | Polar Aprotic | Moderate to Low | While polar, acetone is generally less effective at dissolving highly polar compounds with multiple hydrogen bond donors like saponins compared to water or alcohols.[5] |

| Chloroform | Nonpolar | Low to Insoluble | As a nonpolar solvent, chloroform is not expected to be a good solvent for the highly polar this compound. Saponins are generally insoluble in non-polar organic solvents.[5] |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound such as this compound.

2.1. Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

-

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

-

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

-

2.2. High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery to quickly assess the apparent solubility of a compound from a DMSO stock solution.

-

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer) or HPLC system for analysis.

-

-

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the this compound DMSO stock solution to each well (e.g., 1-2 µL into 100-200 µL of buffer).

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of the solutions in each well using a nephelometer. The concentration at which precipitation is observed is the kinetic solubility limit.

-

Alternatively, the plate can be centrifuged, and the supernatant analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Chrysanthellin A

Abstract

This application note details a proposed systematic approach for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Chrysanthellin A in bulk drug and pharmaceutical formulations. The method is designed to be robust and suitable for routine quality control analysis. This proposed methodology is based on established principles of HPLC method development for flavonoids, such as Chrysin, and adheres to the International Council for Harmonisation (ICH) guidelines for method validation.

Introduction

This compound, a flavonoid, is a subject of increasing interest in the pharmaceutical and nutraceutical industries for its potential therapeutic properties. To ensure the quality and consistency of products containing this compound, a reliable and validated analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1] This document outlines a comprehensive protocol for the development and validation of an RP-HPLC method for this compound.

Proposed HPLC Method Development

The initial phase of method development involves a systematic evaluation of chromatographic conditions to achieve optimal separation and quantification of this compound.

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

Chromatographic Conditions

Based on the analysis of structurally similar flavonoids like Chrysin, the following starting conditions are proposed:

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water (or a buffer like phosphate buffer) in a suitable ratio. A gradient elution may be necessary for complex matrices. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined by UV-Vis spectral analysis of this compound (a common range for flavonoids is 250-380 nm).[2] |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Rationale for Selection:

-

C18 Column: C18 columns are versatile and widely used for the separation of a broad range of non-polar to moderately polar compounds, including flavonoids.

-

Mobile Phase: Acetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and resolution for many flavonoids. The addition of an acid (e.g., formic acid or phosphoric acid) to the aqueous phase can improve peak symmetry and retention.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency.

-

Detection Wavelength: The optimal wavelength will be the λmax of this compound, ensuring maximum sensitivity.

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1-100 µg/mL).

Preparation of Sample Solutions (from a hypothetical formulation)

-

Sample Extraction: For a solid dosage form, accurately weigh and powder a representative number of units. Weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.

-

Dissolution: Add a suitable extraction solvent (e.g., methanol) and sonicate for a specified time to ensure complete extraction of this compound.

-

Filtration: Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Method Validation Protocol

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3] The key validation parameters are outlined below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N > 2000 |

| Relative Standard Deviation (RSD) of Peak Area and Retention Time | RSD ≤ 2.0% for replicate injections of the standard solution. |

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] This can be demonstrated by:

-

Injecting a blank (mobile phase) and a placebo (formulation matrix without the active ingredient) to show no interfering peaks at the retention time of this compound.

-

Performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the degradation product peaks are well-resolved from the this compound peak.[5][6]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

| Parameter | Procedure | Acceptance Criteria |

| Linearity | Analyze a series of at least five concentrations of this compound across the intended range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay. |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

| Parameter | Procedure | Acceptance Criteria |

| Accuracy | Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). | The mean recovery should be within 98-102%. |

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.

| Parameter | Procedure | Acceptance Criteria |

| Repeatability (Intra-day Precision) | Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day and by the same analyst. | RSD ≤ 2.0%. |

| Intermediate Precision (Inter-day and Inter-analyst) | Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. | RSD ≤ 2.0%. |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Method of Calculation |

| LOD | 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve) |

| LOQ | 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

| Parameter to Vary | Example Variation |

| Flow Rate | ± 0.1 mL/min |

| Mobile Phase Composition | ± 2% organic phase |

| Column Temperature | ± 5 °C |

The system suitability parameters should be checked after each variation.

Data Presentation

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Results

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | > 2000 | |

| RSD of Peak Area (%) | ≤ 2.0% |

| RSD of Retention Time (%) | | ≤ 2.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

|---|---|

| Level 1 | |

| Level 2 | |

| Level 3 | |

| Level 4 | |

| Level 5 |

| Correlation Coefficient (r²) | | ≥ 0.999 |

Table 3: Accuracy (Recovery) Data

| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |

|---|---|---|---|---|

| 80 | ||||

| 100 |

| 120 | | | | |

Table 4: Precision Data

| Precision Type | Sample | Peak Area | Retention Time | % Assay | RSD (%) |

|---|---|---|---|---|---|

| Repeatability | 1 | ||||

| 2 | |||||

| ... | |||||

| Intermediate | Day 1 | ||||

| Day 2 |

| | ... | | | | |

Table 5: LOD and LOQ

| Parameter | Result (µg/mL) |

|---|---|

| LOD |

| LOQ | |

Table 6: Robustness Study

| Parameter Varied | Variation | System Suitability Results |

|---|---|---|

| Flow Rate | + 0.1 mL/min | |

| - 0.1 mL/min | ||

| Mobile Phase | + 2% Organic | |

| - 2% Organic | ||

| Column Temperature | + 5 °C |

| | - 5 °C | |

Visualizations

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This application note provides a comprehensive framework for the development and validation of an RP-HPLC method for the quantification of this compound. By following the outlined protocols and adhering to ICH guidelines, a reliable, accurate, and precise analytical method can be established for routine quality control of this compound in various sample matrices. The successful validation of this method will ensure the consistent quality and efficacy of products containing this promising flavonoid.

References

Chrysanthellin A: Application Notes and Protocols for In Vitro Research

A Note to Researchers: While Chrysanthellin A, a key saponin in Chrysanthellum americanum, is credited with significant pharmacological properties, detailed in vitro cell culture protocols and mechanistic studies specifically on the isolated compound are not extensively available in current scientific literature. The pharmacological activities of Chrysanthellum americanum extracts are often attributed to a combination of saponins, including this compound and B, and flavonoids.

This document provides a comprehensive overview of the available information on Chrysanthellum americanum and its constituents, with a particular focus on providing a framework for researchers interested in investigating this compound. Due to the limited specific data on this compound, we have also included detailed protocols and signaling pathway information for Chrysin , a well-studied flavonoid also found in the Asteraceae family that exhibits similar anti-inflammatory and anti-cancer properties. This information is intended to serve as a foundational guide for developing experimental designs for this compound, with the critical understanding that Chrysin is a distinct molecule and its biological activities may differ.

Application Notes

Overview of Chrysanthellum americanum and this compound

Chrysanthellum americanum is a plant traditionally used for its medicinal properties, including hepatoprotective, anti-inflammatory, and vascular-protective effects. These effects are largely attributed to its content of saponins, particularly this compound and B, and various flavonoids. In vitro studies on Chrysanthellum americanum extracts have demonstrated anti-inflammatory and anti-cholesterolemic activities.

Potential In Vitro Applications of this compound

Based on the activities of Chrysanthellum americanum extracts, purified this compound is a promising candidate for in vitro investigation in several areas:

-

Anti-inflammatory Research: Investigating the effects of this compound on inflammatory pathways in cell lines such as macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

Cancer Research: Assessing the cytotoxic and apoptotic effects of this compound on various cancer cell lines.

-

Hepatoprotection Studies: Evaluating the protective effects of this compound against toxin-induced damage in liver cell lines (e.g., HepG2).

-

Vascular Biology: Studying the effects of this compound on endothelial cell function and inflammation.

Experimental Protocols (Adapted from Chrysin and General Cell Culture Techniques)

The following are generalized protocols that can be adapted for the study of this compound. Researchers must optimize concentrations, incubation times, and specific cell types.

Cell Culture and Seeding

-

Cell Line Maintenance: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding:

-

For adherent cells, wash with PBS, detach using a suitable enzyme (e.g., Trypsin-EDTA), and neutralize with complete medium.

-

Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a predetermined density to ensure they reach the desired confluency for the experiment.

-

Preparation of this compound Stock Solution

-

Dissolving the Compound: this compound is a saponin and its solubility should be determined empirically. A common solvent for similar natural products is dimethyl sulfoxide (DMSO).

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solutions: Dilute the stock solution in complete cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Quantitative Data (Hypothetical for this compound, based on related compounds)

As specific quantitative data for this compound is limited, the following table provides an example of how to structure such data, with placeholder values. Researchers will need to determine these values experimentally.

| Cell Line | Assay | Parameter | Effective Concentration Range (µM) | Incubation Time (h) |

| RAW 264.7 | Anti-inflammatory | IC50 for NO production | 10 - 100 | 24 |

| MCF-7 (Breast Cancer) | Cytotoxicity | IC50 for cell viability | 25 - 200 | 48 |

| HepG2 (Liver Cancer) | Cytotoxicity | IC50 for cell viability | 50 - 250 | 48 |

| HUVEC (Endothelial) | Anti-inflammatory | Inhibition of adhesion molecules | 5 - 50 | 24 |

Signaling Pathways and Visualizations

The following diagrams illustrate signaling pathways commonly modulated by anti-inflammatory and anti-cancer natural products like Chrysin. These are provided as hypothetical targets for investigation with this compound.

General Experimental Workflow

Application Notes and Protocols: Chrysanthellin A as a Positive Control in Antioxidant Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysanthellin A, a triterpenoid saponin derived from Chrysanthellum americanum, is recognized for its significant antioxidant properties.[1] These properties make it an excellent candidate for use as a positive control in various in vitro antioxidant capacity assays. A positive control is crucial in these experiments to validate the assay's performance and to provide a benchmark against which the antioxidant activity of test compounds can be compared. These application notes provide detailed protocols for utilizing this compound as a positive control in three common antioxidant assays: DPPH, ABTS, and ORAC.

Data Presentation: Antioxidant Activity of Triterpenoid Saponins (Representative Data)

The following tables summarize typical antioxidant activity values for triterpenoid saponins in common antioxidant assays. These values can serve as a reference for the expected range of activity when using this compound as a positive control.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| Triterpenoid Saponin Mix | 36.57 - 41.12 | Ascorbic Acid | ~5 - 10 |

| Avicennia marina Saponins | 0.36 - 13.07 | Vitamin C | Not specified |

| Sapindus mukorossi Saponins | ~44.7 (hydroxyl radical) | Rutin | 21.35 |

Note: Data presented are for various triterpenoid saponins and are intended to be representative. Actual IC50 values for this compound may vary.[6][7][8]

Table 2: ABTS Radical Scavenging Activity

| Compound | TEAC (Trolox Equivalents) |

| Triterpenoid Saponins | Ranged, often compared to Trolox |

| Polyphenolic Extract of C. americanum | Low TEAC, but high lipid peroxidation reduction |

Note: TEAC values are often expressed relative to Trolox. A higher TEAC value indicates stronger antioxidant activity.[1][9]

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

| Compound | ORAC Value (µmol TE/g) |

| Triterpenoid Saponins | Varies depending on the specific saponin and assay conditions |

| Various Antioxidants | Can be expressed as Trolox Equivalents |

Note: The ORAC assay measures the ability of a compound to quench peroxyl radicals.[10][11][12][13][14]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Materials:

-

This compound (as positive control)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Serial Dilutions: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Assay:

-

Add 100 µL of each this compound dilution to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the sample.

-

For the control, add 100 µL of methanol instead of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity:

-

% Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

-

IC50 Determination: Plot the % scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Workflow for DPPH Assay

References

- 1. Antioxidant Capacity and Behavioral Relevance of a Polyphenolic Extract of Chrysanthellum americanum in a Rat Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IRS-2/Akt/GSK-3β/Nrf2 Pathway Contributes to the Protective Effects of Chikusetsu Saponin IVa against Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antitumor Triterpenoid Saponin from the Fruits of Avicennia marina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]

- 11. agilent.com [agilent.com]

- 12. activeconceptsllc.com [activeconceptsllc.com]

- 13. researchgate.net [researchgate.net]

- 14. activeconceptsllc.com [activeconceptsllc.com]

Application Notes and Protocols for Chrysin-Induced Apoptosis in Cancer Cell Lines

Disclaimer: Initial literature searches for "Chrysanthellin A" did not yield specific data regarding its effects on apoptosis in cancer cell lines. The following application notes and protocols are based on the available scientific literature for Chrysin , a related flavonoid that has been studied for its pro-apoptotic effects in various cancer models.

Introduction

Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in various plants, honey, and propolis.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] One of the key mechanisms underlying its anti-cancer effects is the induction of apoptosis, or programmed cell death, in a variety of cancer cell lines.[1][2] These application notes provide an overview of the pro-apoptotic effects of Chrysin and detailed protocols for its investigation in a research setting.

Data Presentation

The cytotoxic and pro-apoptotic effects of Chrysin have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, such as cell growth.

Table 1: IC50 Values of Chrysin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 14.2 | [2] |

| U937 | Leukemia | 16 | [2] |

| KYSE-510 | Esophageal Squamous Carcinoma | 63 | [2] |

| T24 | Bladder Cancer | Not specified, but effects observed up to 80 µM | [3] |

| MC-3 | Mucoepidermoid Carcinoma | Not specified, but effects observed | [4] |

| HepG2 | Hepatocellular Carcinoma | Not specified, but effects observed | [5] |

| QGY7701 | Hepatocellular Carcinoma | Not specified, but effects observed | [5] |

Signaling Pathways

Chrysin has been shown to induce apoptosis through the modulation of several key signaling pathways. The intrinsic pathway of apoptosis, which is mitochondria-dependent, appears to be a primary mechanism.[3]

-

Intrinsic Apoptotic Pathway: Chrysin treatment has been observed to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[3] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[3]

-

PI3K/Akt Pathway: In some cancer cells, Chrysin has been shown to inactivate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[2]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in Chrysin-induced apoptosis.[4]

-

STAT3 Pathway: Chrysin has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell survival and proliferation.[6]

-

Endoplasmic Reticulum (ER) Stress: Chrysin can also induce apoptosis through the induction of ER stress.[6]

Caption: Chrysin-induced apoptotic signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to assess Chrysin-induced apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Chrysin stock solution (dissolved in DMSO)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of Chrysin for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: MTT assay workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Chrysin-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Treat cells with the desired concentration of Chrysin for the appropriate time.

-

Harvest cells (including floating cells) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Caption: Annexin V/PI staining workflow.

Western Blot Analysis

This technique is used to detect changes in the expression levels of apoptosis-related proteins.

Materials:

-

Chrysin-treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, cleaved Caspase-3, PARP, cleaved PARP, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse treated and control cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Caption: Western blot workflow.

Conclusion

Chrysin demonstrates significant potential as a pro-apoptotic agent in a variety of cancer cell lines. Its ability to modulate key signaling pathways involved in cell survival and death makes it a compelling candidate for further investigation in cancer therapy. The protocols provided here offer a foundation for researchers to explore the anti-cancer mechanisms of Chrysin in their specific models of interest.

References

- 1. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Chrysin induces cell growth arrest, apoptosis, and ER stress and inhibits the activation of STAT3 through the generation of ROS in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Chrysanthellin A in Neuroprotection Studies: Technical Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysanthellin A is a prominent saponin found in plant species such as Chrysanthellum americanum and Chrysanthellum indicum.[1][2][3] Emerging research on extracts from these plants suggests significant neuroprotective properties, which are largely attributed to their active components, including this compound and various flavonoids.[1][2][3][4] The neuroprotective effects of these extracts are primarily linked to their potent antioxidant and anti-inflammatory activities.[4][5][6] This document provides a summary of the key quantitative findings from studies on Chrysanthellum extracts, detailed protocols for neuroprotection assays, and visualizations of the proposed mechanisms of action. While research on isolated this compound is still developing, the data from these extracts provide a strong foundation for its investigation as a neuroprotective agent.

Data Presentation

The following tables summarize the quantitative data from in vivo studies on Chrysanthellum extracts, highlighting their neuroprotective effects.

Table 1: Effects of Chrysanthellum americanum Aqueous Extract on Oxidative Stress Markers in the Hippocampus of Pilocarpine-Treated Mice